molecular formula C18H17NO4 B2903882 2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097928-30-6

2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No. B2903882
CAS RN: 2097928-30-6
M. Wt: 311.337
InChI Key: GUDQVZPAKVHFLD-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide” is a complex organic molecule. It contains a benzodioxol group and a dihydrobenzofuran group, both of which are common motifs in organic chemistry and are found in various natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzodioxol ring (a benzene ring fused to a 1,3-dioxolane ring), a dihydrobenzofuran ring (a benzene ring fused to a dihydrofuran ring), and an acetamide group (a carbonyl group attached to an amine). The exact three-dimensional structure and stereochemistry would depend on the specific isomer of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the polar acetamide group. It could potentially undergo reactions such as electrophilic aromatic substitution on the benzodioxol or dihydrobenzofuran rings, or nucleophilic acyl substitution at the acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. It would likely be a solid at room temperature, given its molecular weight. The presence of the polar acetamide group could give it some solubility in polar solvents .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized for use in pharmaceuticals or other products .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(8-12-5-6-16-17(7-12)23-11-22-16)19-9-13-10-21-15-4-2-1-3-14(13)15/h1-7,13H,8-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDQVZPAKVHFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

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